
1-Methyl-7-(pyrrolidin-2-yl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-7-(pyrrolidin-2-yl)-1H-indole is a heterocyclic compound that features an indole core substituted with a methyl group at the 1-position and a pyrrolidinyl group at the 7-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-7-(pyrrolidin-2-yl)-1H-indole can be achieved through several synthetic routes. One common method involves the reaction of N-methyl-N-(diethoxycarbonyl)methyltetrahydropyridinium bromide with dimethyl acetylenedicarboxylate in the presence of triethylamine at room temperature. This reaction yields 1,2-dimethyl 1-ethyl 2-[(3-vinyl-1-methyl-3-phenyl-2-ethoxycarbonyl)pyrrolidin-2-yl]-ethene-1,1,2-tricarboxylate in 25% yield . Cooling the reaction mixture to -20°C significantly decreases the yield of the pyrrolidine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, can be applied to scale up the laboratory synthesis methods.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-7-(pyrrolidin-2-yl)-1H-indole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of nitro, halo, or sulfonyl derivatives of the indole ring.
Applications De Recherche Scientifique
1-Methyl-7-(pyrrolidin-2-yl)-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Methyl-7-(pyrrolidin-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-1H-indole: Lacks the pyrrolidinyl group at the 7-position.
7-(Pyrrolidin-2-yl)-1H-indole: Lacks the methyl group at the 1-position.
1-Methyl-7-(pyrrolidin-2-yl)-2H-indole: Variation in the position of the nitrogen atom in the indole ring.
Uniqueness
1-Methyl-7-(pyrrolidin-2-yl)-1H-indole is unique due to the presence of both the methyl group at the 1-position and the pyrrolidinyl group at the 7-position. This unique substitution pattern imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various scientific fields.
Propriétés
Formule moléculaire |
C13H16N2 |
|---|---|
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
1-methyl-7-pyrrolidin-2-ylindole |
InChI |
InChI=1S/C13H16N2/c1-15-9-7-10-4-2-5-11(13(10)15)12-6-3-8-14-12/h2,4-5,7,9,12,14H,3,6,8H2,1H3 |
Clé InChI |
VBSGUZDZMWOYME-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC2=C1C(=CC=C2)C3CCCN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


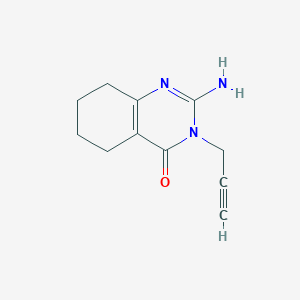
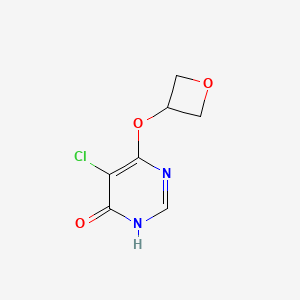

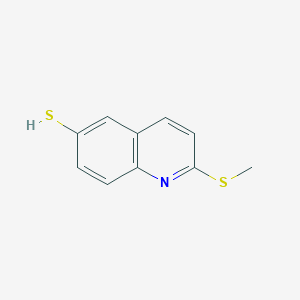
![2-Benzyl-2,5-diaza-spiro[3.4]octane](/img/structure/B11897285.png)
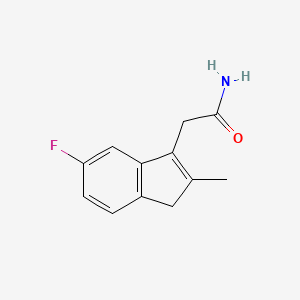


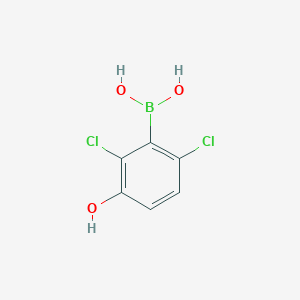
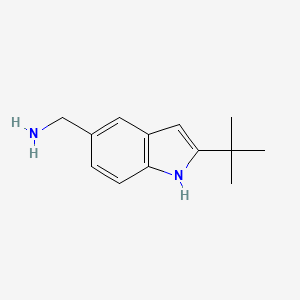


![1-Ethyl-4-hydrazinyl-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11897329.png)

